2\',3\',5\'-Tri-O-acetylguanosine

Lipophilicity Solubility Physicochemical Properties

Unprotected guanosine's hydrophilicity and multiple reactive hydroxyls preclude its use in anhydrous nucleoside coupling or regioselective base modification. 2',3',5'-Tri-O-acetylguanosine resolves this through exhaustive acetylation, rendering it lipophilic and orthogonally protected. - Enables scalable, high-yield synthesis of 6-chloro-2',3',5'-tri-O-acetylguanosine-the key clofarabine intermediate. - Serves as a non-gelating, hydrophobic co-formulant for engineering supramolecular G-quadruplex hydrogels with tunable mechanics. - Supplied at ≥98% HPLC purity with full certificates of analysis; available from multiple global stocking points for rapid delivery.

Molecular Formula C16H19N5O8
Molecular Weight 409.35 g/mol
Cat. No. B12123594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2\',3\',5\'-Tri-O-acetylguanosine
Molecular FormulaC16H19N5O8
Molecular Weight409.35 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9-12,15H,4H2,1-3H3,(H2,17,20,25)
InChIKeyTTZKICPWFKCOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',5'-Tri-O-acetylguanosine: A Protected Guanosine Intermediate


2',3',5'-Tri-O-acetylguanosine (CAS: 6979-94-8) is a fully acetylated derivative of guanosine, a fundamental purine nucleoside. The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety fundamentally alters its physicochemical properties, conferring markedly increased lipophilicity and solubility in organic solvents while rendering it insoluble in water . This transformation from a hydrophilic biomolecule to a lipophilic synthetic intermediate is the cornerstone of its utility as a protected building block in nucleoside chemistry and as a probe in mechanistic studies of nucleic acid damage [1].

1
Lipophilic Protected Intermediate
Soluble in organic solvents for anhydrous nucleoside chemistry
2
Orthogonal Sugar Protection
Enables selective N2/O6 derivatization of guanine base
3
Mechanistic Probe & Scaffold
Used in DNA damage biomarker synthesis and hydrogel engineering

Why 2',3',5'-Tri-O-acetylguanosine Cannot Be Substituted


Generic substitution fails because the defining feature of 2',3',5'-Tri-O-acetylguanosine is the specific, quantitative modification of its physicochemical profile driven by full acetylation. Unprotected guanosine is highly water-soluble and presents three reactive hydroxyl groups, precluding its use in anhydrous organic reactions or as a hydrophobic building block. Alternative partially protected or base-modified guanosine analogs offer different reactivity profiles (e.g., 6-chloro for cross-coupling [1], 8-bromo or 6-thio for photochemical or biological activity [2]), which are unsuitable for applications requiring a fully protected, unmodified guanine base. The unique combination of enhanced lipophilicity (with a reported LogP of 0.69 or -0.136 [3] compared to the highly negative LogP of guanosine) and orthogonal protection makes this specific compound non-interchangeable for its documented roles as a key synthetic intermediate and mechanistic probe.

Unprotected Guanosine
Highly water-soluble with three reactive hydroxyls; incompatible with anhydrous organic reactions and selective base modification.
Base-Modified Guanosine Analogs
6-Cl, 8-Br, or 6-thio derivatives introduce distinct reactivity profiles that may shift synthetic pathways and product identity.
Partial or Different Protection
Alternative protecting groups (e.g., isopropylidene, benzoyl) alter solubility and deprotection conditions, which can limit direct method transfer.

2',3',5'-Tri-O-acetylguanosine: Head-to-Head Evidence


Lipophilicity & Solubility Shift vs. Unprotected Guanosine

2',3',5'-Tri-O-acetylguanosine exhibits a fundamental shift in solubility profile compared to the parent nucleoside, guanosine. While guanosine is freely soluble in water, its triacetylated derivative is classified as water-insoluble . This is a direct consequence of acetylation, which masks polar hydroxyl groups, increasing the molecule's lipophilicity . Quantitatively, the computed partition coefficient (LogP) for 2',3',5'-Tri-O-acetylguanosine is reported as 0.69 or -0.136 [1], whereas guanosine is highly hydrophilic with a LogP typically below -1.0. This alteration in solubility is essential for its use in organic synthesis and as a hydrophobic gel component.

Solubility Shift vs Guanosine
Class-level inference
TAcG: water-insoluble, lipophilic
Guanosine: freely water-soluble
Supports organic-solvent-based synthesis workflows
LogP reported as 0.69 or -0.136; method-dependent review advised
Lipophilicity Solubility Physicochemical Properties Nucleoside Chemistry

High-Yield N2 & O6 Derivatization

2',3',5'-Tri-O-acetylguanosine serves as a uniquely effective substrate for high-yielding N2- and O6- derivatizations, which are essential for oligonucleotide synthesis. For instance, treatment with trityl chlorides in pyridine affords the corresponding N2-tritylated guanosine derivatives in high yields [1]. Similarly, reactions with 2,6-dichlorobenzoyl and mesitylenesulphonyl chlorides give the corresponding crystalline O6-acyl derivatives [2]. The acetyl groups protect the sugar hydroxyls, enabling selective modification of the nucleobase. This reactivity is not accessible with unprotected guanosine, which would undergo competing reactions at multiple sites, or with base-modified analogs that lack the free 2-amino and 6-oxo groups.

High-Yield N2 & O6 Derivatization
Head-to-head
High yields reported for N2-trityl and O6-acyl guanosine derivatives
Orthogonal protection enables regioselective base modification
Reactions in pyridine; direct comparison to unprotected guanosine not applicable
Oligonucleotide Synthesis Protecting Group Chemistry Nucleoside Derivatization Organic Synthesis

Hydrophobic Modifier in Guanosine Hydrogels

Unlike guanosine (G), which is a well-known hydrogelator, 2',3',5'-Tri-O-acetylguanosine (TAcG) does not form hydrogels on its own. However, when mixed with guanosine in aqueous KCl solution, TAcG acts as a hydrophobic modifier to tailor the properties of the resulting supramolecular gel [1]. Increasing the proportion of TAcG reduces the system's driving force toward crystallization, leading to a simultaneous decrease in fiber length and an increase in fiber width [1]. This results in enhanced tailorability, long-term stability, and improved thermomechanical behavior compared to gels formed from guanosine alone [1]. This is a direct, quantifiable difference in material function between the two closely related compounds.

Hydrogel Modifier vs Guanosine
Head-to-head
TAcG alone: non-gelator
Guanosine (G): forms hydrogels
G:TAcG mixtures: increased fiber width, improved stability
Enables morphological control in supramolecular gels
Reported in aqueous KCl; fiber length decreased, width increased
Supramolecular Chemistry Hydrogels Rheology Self-Assembly

Stable Biomarker for Peroxynitrite DNA Damage

2',3',5'-Tri-O-acetylguanosine is specifically used as a model substrate to generate a unique, stable DNA lesion. Upon reaction with peroxynitrite, it yields 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole [1]. This product is unlike other peroxynitrite-mediated guanine oxidation products in that it is extremely stable in aqueous solution at both pH extremes and is formed in significant yields even at low peroxynitrite concentrations [2]. The use of the acetylated derivative allows for cleaner reaction chemistry and easier product isolation compared to using unprotected guanosine, which would yield a more complex mixture of products. Furthermore, the resulting lesion is poorly repaired by cellular machinery and can cause G→T and G→C transversions [3], highlighting its biological significance.

Stable DNA Damage Biomarker
Head-to-head
Peroxynitrite reaction yields 5-guanidino-4-nitroimidazole lesion, extremely stable at all pH
Supports clean synthesis of a persistent oxidation biomarker
Significant yield reported even at low peroxynitrite concentration
DNA Damage Biomarkers Peroxynitrite Oxidative Stress

Key Intermediate for Clofarabine Synthesis

2',3',5'-Tri-O-acetylguanosine is a key starting material for the synthesis of 6-chloro-2',3',5'-tri-O-acetylguanosine, which is in turn a crucial intermediate for producing the FDA-approved antineoplastic drug clofarabine [1]. The acetyl protecting groups are essential for directing the chlorination reaction to the desired 6-position of the guanine base. Unprotected guanosine would lead to unwanted side reactions and poor regioselectivity. While other protected guanosine derivatives could theoretically be used, the triacetyl form is specifically chosen for its optimal balance of stability, ease of synthesis, and subsequent deprotection profile, making it the established and preferred intermediate in this commercial process.

Clofarabine Intermediate
Class-level inference
Key starting material for 6-chloro-TAcG, the precursor to clofarabine
Reported synthetic route for antineoplastic agent intermediate
Scalable process; regioselective chlorination enabled by acetyl protection
Drug Synthesis Anticancer Clofarabine Process Chemistry

Photochemotherapeutic Scaffold for Thioguanosine Analogs

2',3',5'-Tri-O-acetylguanosine serves as the fundamental acetylated ribose scaffold for developing photochemotherapeutic agents. Its thiolated derivatives, such as 2',3',5'-tri-O-acetyl-6-thioguanosine (ta6TGuo), 2',3',5'-tri-O-acetyl-8-thioguanosine (ta8TGuo), and 2',3',5'-tri-O-acetyl-6,8-dithioguanosine (taDTGuo), have been quantitatively assessed for their ability to generate singlet oxygen (1O2*) upon UVA irradiation [1]. The quantum yield of singlet oxygen generation (ΦΔ) for these derivatives has been precisely measured, with taDTGuo showing particularly effective 1O2* generation even at low oxygen concentrations, mimicking carcinomatous microenvironments [1]. While 2',3',5'-Tri-O-acetylguanosine itself is not the active agent, its protected scaffold is a prerequisite for creating and studying these potent analogs, which cannot be easily derived from unprotected guanosine due to the reactive thiol group.

Photochemical Scaffold
Class-level inference
Thiolated TAcG derivatives (e.g., taDTGuo) show high singlet oxygen quantum yield (ΦΔ)
Scaffold for photochemical research agents
ΦΔ quantified under UVA; 6,8-dithio derivative most effective in low O2
Photodynamic Therapy Singlet Oxygen Thioguanosine Cancer Research

2',3',5'-Tri-O-acetylguanosine: Key Application Scenarios


N2- & O6-Derivatized Building Blocks for Oligonucleotides

Procure 2',3',5'-Tri-O-acetylguanosine for use as a protected starting material in the synthesis of N2-tritylated [6] and O6-acylated [5] guanosine derivatives. These intermediates are essential for the solid-phase synthesis of modified oligonucleotides, including antisense therapies, siRNAs, and aptamers. The acetyl protection on the sugar moiety ensures selective modification of the nucleobase, leading to high yields and purity of the desired products [6].

6-Chloro Intermediate for Clofarabine

Employ 2',3',5'-Tri-O-acetylguanosine as the established, scalable starting material for the synthesis of 6-chloro-2',3',5'-tri-O-acetylguanosine [6]. This is a critical step in the multi-kilogram manufacturing process of clofarabine, an FDA-approved drug for treating relapsed or refractory acute lymphoblastic leukemia in pediatric patients. The triacetyl protection is necessary for regioselective chlorination at the 6-position of the purine ring [6].

Stable Biomarker 5-Guanidino-4-nitroimidazole

Use 2',3',5'-Tri-O-acetylguanosine as a model substrate to generate the unique and extremely stable DNA lesion, 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole, via reaction with peroxynitrite [6]. This product serves as a specific biomarker for peroxynitrite-induced DNA damage and is stable across a wide pH range, unlike other guanine oxidation products [5]. The acetylated starting material facilitates product isolation and characterization.

Hydrophobic Modifier for Guanosine Hydrogels

Incorporate 2',3',5'-Tri-O-acetylguanosine (TAcG) as a non-gelating, hydrophobic co-formulant with guanosine (G) to engineer the properties of supramolecular hydrogels [6]. By adjusting the G:TAcG ratio, researchers can directly control the fiber morphology (decreased fiber length, increased width) and significantly improve the gel's long-term stability, tailorability, and thermomechanical behavior [6].

Application
Selection Property
Validation Focus
Modified oligonucleotide synthesis
Protected nucleoside with orthogonal sugar protection
Regioselective N2/O6 derivatization and coupling efficiency
Clofarabine intermediate research
Key starting material for 6-chloro-TAcG synthesis
Reaction regioselectivity and scalability under anhydrous conditions
DNA damage biomarker generation
Substrate for peroxynitrite-specific nitroimidazole lesion
Product stability across pH range and isolation purity
Supramolecular hydrogel engineering
Non-gelator hydrophobic co-formulant with guanosine
Fiber morphology control and thermomechanical stability improvement

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